molecular formula C14H9ClN2O4 B2721177 1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene CAS No. 341967-84-8

1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene

Cat. No.: B2721177
CAS No.: 341967-84-8
M. Wt: 304.69
InChI Key: ROIKEDVTVFNESN-CXUHLZMHSA-N
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Description

1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene (synonyms: 4-chlorobenzaldehyde O-(3-nitrobenzoyl)oxime, CAS 331461-69-9) is an oxime derivative characterized by a 3-nitrobenzene ring linked via an oxime group to a 4-chlorobenzoyl moiety. Its molecular formula is C₁₅H₁₀ClN₂O₄, with a molecular weight of 326.71 g/mol (calculated from ). The compound’s structure combines electron-withdrawing groups (nitro and chloro) and a reactive oxime bridge, making it a candidate for applications in coordination chemistry, agrochemicals, or pharmaceuticals.

The oxime group (–N–O–) enables chelation with metals, while the nitro and chloro substituents influence electronic properties and molecular packing. Crystallographic studies of related triarylimines () suggest that steric hindrance from substituents like chloro and nitro groups leads to non-coplanar molecular geometries, affecting crystal lattice stability and reactivity.

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c15-12-6-4-11(5-7-12)14(18)21-16-9-10-2-1-3-13(8-10)17(19)20/h1-9H/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIKEDVTVFNESN-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene typically involves the reaction of 4-chlorobenzoyl chloride with 3-nitrobenzaldehyde oxime. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the oxime ester linkage. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the intermediate compounds and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds similar to 1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene exhibit antimicrobial activity. The presence of the nitro group is often linked to enhanced antibacterial effects, making this compound a candidate for developing new antimicrobial agents .

Anticancer Potential
In vitro studies have suggested that nitroaromatic compounds can induce apoptosis in cancer cells. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms involving oxidative stress and DNA damage .

Applications in Research

Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various derivatives that may possess enhanced biological activities. Its reactivity can be exploited to create new molecules for pharmaceutical applications.

Environmental Studies
Due to its chemical structure, the compound can be used to study the environmental fate of nitroaromatic compounds. Understanding its degradation pathways can inform risk assessments related to environmental contamination .

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various nitro compounds against common pathogens. Results indicated that derivatives of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Environmental Impact Assessment
Research focused on the environmental persistence of nitroaromatic compounds found that this compound undergoes biotransformation in aquatic environments, leading to less toxic metabolites. This study highlights the importance of assessing the environmental impact of synthetic organic compounds.

Mechanism of Action

The mechanism of action of 1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzoyl group can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and electronic features of 1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene with analogous compounds:

Compound Name Molecular Formula Key Substituents Key Differences/Similarities Potential Applications Reference
This compound C₁₅H₁₀ClN₂O₄ 4-Cl-Benzoyl, 3-NO₂-Benzene, oxime Reference compound; meta-nitro position Chelation, intermediates
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane C₁₉H₂₆N₂O₄ 3-NO₂-Benzoyl, cyclododecane oxime Aliphatic cyclododecane increases lipophilicity; reduced aromatic interactions Surfactants, delayed-release systems
1-{[(3-Fluorobenzoyl)oxy]imino}indane C₁₆H₁₂FNO₂ 3-F-Benzoyl, indane oxime Fluorine (electron-withdrawing) vs. chlorine; indane’s fused rings enhance rigidity Photovoltaic materials
Triarylimines (e.g., C,C,N-triaryl) Varies (e.g., C₂₃H₁₈ClNO₃) Methoxy/hydroxy adjacent to imine Intramolecular H-bonding (); dihedral angles ~80–87° Crystal engineering, catalysis
Key Observations:
  • Substituent Position: The meta-nitro group in the target compound (vs.
  • Oxime vs. Imine : Unlike triarylimines (), the oxime group in the target compound introduces hydrogen-bonding capability, which may influence solubility and coordination behavior.
  • Aliphatic vs.

Physical and Chemical Properties

  • Melting Points: While direct data for the target compound is unavailable, analogs like 1-Amino-4-chloro-2-nitrobenzene (mp 116–118°C, ) suggest that nitro and chloro groups elevate melting points due to polar interactions.
  • Solubility: The nitro group’s electron-withdrawing nature likely reduces solubility in polar solvents compared to non-nitro analogs (e.g., 2,5-Pyrrolidinedione derivatives in ).
  • Reactivity : The oxime bridge is susceptible to hydrolysis under acidic conditions, similar to clethodim (), a pesticide with an oxime moiety.

Crystallographic and Spatial Features

Crystal structures of triarylimines () reveal dihedral angles of 80–87° between aromatic rings, driven by steric clashes. For the target compound, the 4-chlorobenzoyl and 3-nitrobenzene groups are expected to adopt a similar non-coplanar arrangement, reducing π-π stacking but enhancing thermal stability. In contrast, precursor ketones (e.g., 1-(4-chlorobenzoyl)-2-hydroxy-7-methoxynaphthalene) exhibit smaller dihedral angles (~58°) due to intramolecular hydrogen bonding .

Biological Activity

1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene, also known by its CAS number 341967-84-8, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C14H9ClN2O4
  • Molar Mass : 304.69 g/mol
  • Structure : The compound features a nitro group and a chlorobenzoyl moiety, which may contribute to its biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group is significant as it can participate in redox reactions and potentially lead to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells.

Biological Activity

Research indicates that compounds with similar structures have shown various biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The following sections summarize findings from relevant studies.

Antimicrobial Activity

A study on related hydrazone compounds demonstrated significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like nitro and chloro enhances antimicrobial efficacy. Although specific data on this compound is limited, its structural similarity suggests potential antimicrobial activity.

Antitumor Activity

Research involving structurally similar compounds has shown promising antitumor effects. For instance, derivatives with nitro and chlorobenzoyl groups have been observed to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This is likely due to their ability to interfere with DNA synthesis or repair mechanisms.

Case Studies

  • Hydrazone Derivatives : A series of hydrazone derivatives were tested for their antiplasmodial activity against Plasmodium falciparum. Compounds with structural similarities exhibited IC50 values indicating effective inhibition of parasite growth, suggesting that modifications in the hydrazone structure could lead to enhanced activity against malaria .
  • Nitro Compounds : Nitrobenzene derivatives have been shown to possess significant cytotoxicity against various cancer cell lines. The mechanism often involves the generation of ROS leading to oxidative damage in cellular components .

Toxicological Profile

The toxicological profile of this compound remains under investigation. However, related compounds have demonstrated varying degrees of toxicity depending on their concentration and exposure duration. It is crucial for future studies to assess the safety profile through in vitro and in vivo models.

Q & A

Q. Table 1: Synthesis Conditions Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Imine FormationAcetic acid, RT, 12h6595%
Imine FormationEDCI/DMAP, DCM, 0°C→RT7898%

Basic: Which analytical techniques are critical for structural validation, and how should data discrepancies be addressed?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals, especially near the nitro and imine groups .
    • UV-Vis : Confirm π→π* transitions in the nitrobenzene moiety (λmax ~270–300 nm) .
  • Crystallography :
    • Use SHELXL for structure refinement. Validate with PLATON (checkCIF) to identify outliers in bond angles/thermal parameters .

Q. Data Discrepancy Resolution :

  • For conflicting NMR shifts, cross-validate with computational predictions (DFT) .
  • If crystallographic R-factor exceeds 5%, re-examine twinning or disorder using SHELXD .

Advanced: How do resonance-assisted hydrogen bonds (RAHBs) and steric effects govern the conformational stability of this compound?

Q. Methodological Answer :

  • Experimental Analysis : Perform single-crystal XRD to identify intramolecular N–H⋯O=C interactions between the imine and nitro groups. Compare with analogous 4-chlorobenzoyl derivatives .
  • Theoretical Modeling :
    • Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate electron density maps. RAHBs are indicated by shortened bond lengths (e.g., N–O < 2.8 Å) and negative Laplacian values in QTAIM analysis .
      Table 2: Key Bond Lengths (Experimental vs. DFT)
Bond TypeExperimental (Å)DFT (Å)Deviation (%)
N–O (imine)1.281.301.56
C=O (benzoyl)1.211.220.83

Advanced: How can researchers reconcile contradictions between computational predictions and experimental spectral data?

Q. Methodological Answer :

  • Case Study : If DFT-predicted 1H NMR shifts diverge from experimental data (e.g., Δδ > 0.2 ppm):
    • Solvent Effects : Re-run calculations with PCM (Polarizable Continuum Model) to account for solvent polarity .
    • Tautomerism : Explore keto-enol equilibria using variable-temperature NMR .
  • Statistical Validation : Apply linear regression (R² > 0.95) to correlate computed vs. observed shifts. Outliers may indicate unaccounted intermolecular interactions .

Advanced: What strategies mitigate challenges in crystallizing this compound, particularly for resolving nitro-group disorder?

Q. Methodological Answer :

  • Crystallization Tactics :
    • Use slow evaporation in mixed solvents (e.g., DCM/hexane) to enhance crystal quality.
    • For nitro-group disorder, employ SHELXL’s PART instruction to model split positions .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H⋯O interactions) .

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